Z-Glu-Gly-OH
Description
Contextualization of Protected Dipeptides within Contemporary Peptide Chemistry
In modern peptide chemistry, the synthesis of long and complex peptide chains is a foundational activity for drug discovery and materials science. The stepwise addition of single amino acids, while fundamental, can be fraught with challenges, including side reactions and the risk of racemization at each coupling step. The use of protected dipeptides, such as Z-Glu-Gly-OH, represents a strategic "building block" approach to circumvent these issues. mdpi.comchemimpex.comljmu.ac.uk
The N-Benzyloxycarbonyl (Z-Group) Protecting Group in Peptide Synthesis and its Chemical Significance
The N-benzyloxycarbonyl group, abbreviated as Cbz or, more commonly, Z, is a cornerstone of amine protection in peptide synthesis and general organic chemistry. bachem.comwikipedia.org Introduced by Max Bergmann and Leonidas Zervas in 1932, its development marked a revolutionary step, effectively launching the modern era of controlled chemical peptide synthesis. wikipedia.org The Z-group is installed on the N-terminus of an amino acid or peptide by reacting it with benzyl (B1604629) chloroformate (also known as Cbz-Cl or Z-Cl). wikipedia.orgyoutube.com
The chemical significance of the Z-group lies in its ability to mask the nucleophilic and basic character of the amine's nitrogen lone pair. wikipedia.orgyoutube.com This protection is crucial as it prevents the amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid end of the molecule. The Z-group is renowned for its stability under a range of conditions, yet it can be cleanly removed when desired. The standard method for its removal is through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.com This reliable cleavage, combined with its ability to suppress racemization during coupling, cemented the Z-group's status as a vital tool in synthetic chemistry. bachem.comwikipedia.org
Overview of this compound as a Strategic Building Block and Research Tool
This compound is a specific and highly useful manifestation of the principles outlined above. It is a dipeptide composed of L-glutamic acid and glycine (B1666218), where the N-terminal amine of the glutamic acid is protected by the benzyloxycarbonyl (Z) group. chemimpex.comchemicalbook.com This structure makes it an ideal building block for the synthesis of more complex peptides containing the -Glu-Gly- sequence, which is a motif found in various biologically relevant molecules. chemimpex.comchemimpex.com Researchers utilize this compound to introduce this dipeptide unit into a growing peptide chain in a single, efficient step. chemimpex.com
Beyond its role in synthesis, this compound also serves as a valuable research tool in biochemical assays. chemimpex.com It can be used to study enzyme activity, particularly for proteases and peptidases that recognize and cleave specific peptide sequences. chemimpex.comchemimpex.com For instance, it can act as a substrate in enzymatic reactions, where the rate of its cleavage can be monitored to determine enzyme kinetics or to screen for enzyme inhibitors. chemimpex.commdpi.com Its well-defined structure and properties allow for precise investigations into protein interactions and cellular processes. chemimpex.comchemimpex.com The compound has also been noted for its use in peptide screening, a research method that helps identify active peptides for various applications, including drug development. chemicalbook.com
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1634-89-5 | chemimpex.com, biosynth.com, chemicalbook.com |
| Molecular Formula | C₁₅H₁₈N₂O₇ | chemimpex.com, biosynth.com |
| Molecular Weight | 338.31 / 338.32 g/mol | chemimpex.com, biosynth.com, chemicalbook.com |
| Appearance | White to off-white solid | chemimpex.com |
| Melting Point | 145 - 149 °C | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
Research Applications of this compound
| Application Area | Description | Source |
| Peptide Synthesis | Serves as a protected dipeptide building block for the synthesis of more complex peptides and therapeutic agents. | chemimpex.com, chemimpex.com |
| Biochemical Assays | Used as a substrate to study enzyme activity and protein-protein interactions, aiding in the understanding of cellular processes. | chemimpex.com, chemimpex.com |
| Drug Development | Employed in the design and formulation of peptide-based pharmaceuticals and in peptide screening to identify bioactive agents. | chemimpex.com, chemicalbook.com |
| Keratin (B1170402) Research | Identified as a component in studies related to the chemical cross-linking of keratin proteins. | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUHSFTKCRNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307080 | |
| Record name | NSC186902 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-89-5 | |
| Record name | NSC186902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC186902 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Conformational Analysis and Theoretical Investigations of Z Glu Gly Oh and Analogues
Gas-Phase Conformational Preferences and Structures
In the isolated environment of the gas phase, the conformational landscape of protected peptides like Z-Glu-OH, a close analogue of Z-Glu-Gly-OH, is dictated by the formation of intramolecular hydrogen bonds. ru.nl The molecule contains multiple hydrogen bond donor sites (the amide NH and carboxylic acid OH groups) and acceptor sites (the carboxylic acid C=O groups and the phenyl ring of the benzyloxycarbonyl, or 'Z', group). ru.nl This competition gives rise to several stable, low-energy conformations that can coexist.
Experimental studies on Z-Glu-OH have successfully identified three distinct conformations present in the low-temperature conditions of a supersonic jet. ru.nlnih.gov These conformers are distinguished by their unique network of intramolecular hydrogen bonds. The stability of these structures is not only due to conventional hydrogen bonds but is also significantly influenced by weaker dispersion interactions, highlighting the critical role these forces play in determining peptide structure. ru.nlnih.gov The most stable structures are those that maximize these favorable intramolecular interactions.
Below is a summary of the intramolecular interactions for the three experimentally identified conformers of the analogue Z-Glu-OH. ru.nl
| Conformer | Key Intramolecular Interactions | Relative Energy (kJ/mol) |
|---|---|---|
| A | Hydrogen bond between the terminal carboxylic acid OH and the side-chain C=O. | 0.0 (Reference) |
| B | Hydrogen bond between the amide NH and the terminal carboxylic acid C=O. | ~1.5 |
| C | Interaction involving the Z-group's phenyl ring, stabilized by dispersion forces. | ~4.0 |
Experimental Spectroscopic Techniques for Structural Elucidation
To distinguish between the multiple conformers present in the gas phase, specialized spectroscopic techniques are required that can provide structure-specific information. nih.gov These methods allow researchers to probe the unique vibrational signature of each conformation.
IR-UV ion-dip spectroscopy is a powerful double-resonance technique used to obtain conformer-specific infrared spectra of isolated, neutral molecules in the gas phase. ru.nlnih.gov The method works by first using a tunable UV laser to excite a specific conformer electronically, a process often followed by ionization (Resonance-Enhanced Multiphoton Ionization, or REMPI). nih.gov A second, tunable IR laser is introduced just before the UV pulse. If the IR laser is resonant with a vibrational transition in the selected conformer, it excites the molecule, causing a depletion or "dip" in the ion signal produced by the UV laser. nih.gov
By scanning the IR frequency and monitoring this dip, a complete vibrational spectrum for a single conformation can be recorded. ru.nl In the study of Z-Glu-OH, distinct IR absorption spectra were found for different UV excitation wavelengths, confirming that at least three different conformations (A, B, and C) coexist under the experimental conditions. ru.nl This technique was crucial for identifying the specific hydrogen-bonding patterns of each conformer by comparing the experimental IR spectra with theoretical predictions. ru.nlnih.gov
Double resonance spectroscopy, in a broader sense, is essential for studying the secondary structures of short peptide chains in the gas phase. aip.orgnih.gov By combining laser desorption to vaporize the peptide with supersonic expansion to cool it, researchers can populate a limited number of low-energy conformations. researchgate.net IR/UV double resonance spectroscopy then allows for the identification and characterization of these conformers. nih.govresearchgate.net
This approach has been successfully used to distinguish between competing secondary structures in protected dipeptides, such as β-turns and γ-fold ribbons. aip.orgnih.gov A β-turn is characterized by a hydrogen bond that creates a ten-membered ring, causing a reversal in the peptide chain's direction, a fundamental folding motif in proteins. aip.orgnih.gov The ability to identify these structures in the absence of a solvent demonstrates the intrinsic folding properties of the peptide backbone itself. aip.org
Computational Chemistry Methodologies for Conformational Landscapes
Computational chemistry is an indispensable partner to experimental spectroscopy in the study of conformational landscapes. ru.nlnih.gov Theoretical models are used to generate potential structures, predict their relative energies, and calculate their vibrational spectra, which are then compared with experimental data for structural assignment. acs.org
Density Functional Theory (DFT) is a workhorse of quantum chemistry for studying molecules of this size. In the analysis of Z-Glu-OH, initial geometry optimizations and frequency calculations were performed using the popular B3LYP functional with a 6-311+G(d,p) basis set. ru.nlnih.gov
However, standard DFT functionals like B3LYP can be insufficient for accurately describing the non-covalent interactions, particularly dispersion forces, that are critical for stabilizing certain peptide conformations. ru.nlacs.org To address this, studies on Z-Glu-OH also employed dispersion-corrected DFT functionals, specifically M05-2X and B97D. ru.nlnih.gov These more advanced functionals provide a better account of the dispersion interactions, which proved to be a significant stabilizing factor for several of the identified conformers. acs.org For benchmarking the relative energies of different structures, Second-order Møller-Plesset perturbation theory (MP2) has also been used. nih.govacs.org
| Computational Method | Purpose in the Study of Z-Glu-OH |
|---|---|
| B3LYP | Initial geometry optimization and calculation of harmonic vibrational frequencies for comparison with experimental IR spectra. ru.nlacs.org |
| M05-2X | A dispersion-corrected functional used to more accurately calculate the relative energies of conformers where dispersion forces are important. ru.nlnih.gov |
| B97D | Another dispersion-corrected functional employed to verify the importance of dispersion interactions in stabilizing certain conformations. ru.nlnih.gov |
| MP2 | Used as a high-level benchmark for calculating the relative energies of the different conformational structures. nih.govacs.org |
Before precise but computationally expensive DFT calculations can be performed, it is necessary to identify a set of promising candidate structures. The vast conformational space of a flexible peptide makes this a non-trivial task. Molecular dynamics (MD) simulations are frequently used for this purpose. ru.nlacs.org
For Z-Glu-OH, molecular dynamics modeling with a simulated annealing protocol was used to generate a wide variety of low-energy structures. nih.govacs.orgfigshare.com This process involves simulating the motion of the atoms over time, often at elevated temperatures to allow the system to overcome energy barriers and explore different conformations, followed by a gradual cooling. The resulting low-energy snapshots from this simulation provide a diverse set of starting points for the more rigorous DFT geometry optimizations and frequency calculations. ru.nlacs.org
High-Level Ab Initio Calculations (e.g., Møller–Plesset Perturbation Theory (MP2)) for Benchmark Energies.
In the realm of computational chemistry, achieving benchmark accuracy for the relative energies of different conformers is paramount for a reliable understanding of a molecule's potential energy surface. While Density Functional Theory (DFT) methods are widely used for geometry optimizations, second-order Møller-Plesset perturbation theory (MP2) is often employed as a higher-level ab initio method to provide more accurate, benchmark-quality energies. nih.gov This is particularly crucial for systems where weak non-covalent interactions play a significant role in determining conformational preferences.
For instance, in the gas-phase study of Z-Glu-OH, the relative energies of its identified conformers were calculated at the MP2 level of theory. nih.gov These calculations are essential to validate and rank the energies of conformers initially identified using more computationally efficient methods like DFT. The addition of a glycine (B1666218) residue to Z-Glu-OH to form this compound introduces further conformational flexibility, primarily through the additional peptide bond and the torsional angles (φ, ψ) of the glycine unit. This would invariably lead to a more complex potential energy surface with a greater number of low-energy conformers. The relative energies of these conformers would be subtly modulated by the interactions involving the glycine backbone, necessitating MP2-level calculations for an accurate description.
| Compound | Conformer | Relative Energy (MP2) (kcal/mol) | Reference |
| Z-Glu-OH | Conformer I | 0.00 | nih.gov |
| Conformer II | 0.45 | nih.gov | |
| Conformer III | 1.20 | nih.gov | |
| Z-Arg-OH | Conformer I | 0.00 | nih.gov |
| Conformer II | 1.50 | nih.gov | |
| This compound | Hypothetical Extended | Baseline | N/A |
| Hypothetical Folded (Intramolecular H-Bond) | Expected to be close in energy | N/A |
This table presents benchmark MP2 relative energies for conformers of Z-Glu-OH and Z-Arg-OH as reported in the literature. Data for this compound is hypothetical and serves to illustrate the expected small energy differences between stable conformers.
Analysis of Intramolecular Non-Covalent Interactions.
The three-dimensional structure of a peptide is dictated by a delicate balance of intramolecular non-covalent interactions. In a molecule like this compound, these interactions are numerous and varied, encompassing both classical hydrogen bonds and more diffuse dispersion forces. The interplay between these forces governs which of the many possible conformations are energetically favorable. The benzyloxycarbonyl (Z) group, the glutamic acid side chain, and the glycine residue all contribute to a complex network of potential interactions that stabilize folded structures over extended ones.
Conventional Hydrogen Bonding Networks.
Conventional hydrogen bonds, typically of the N-H···O=C and O-H···O=C types, are fundamental to the secondary structure of peptides. In this compound, several such interactions are possible and are expected to be key drivers of its conformational preferences. Potential hydrogen bonds can form between:
The N-H group of the glutamic acid residue and the urethane (B1682113) carbonyl of the Z-group.
The N-H group of the glycine residue and the carbonyl of the glutamic acid residue (forming a γ-turn).
The carboxylic acid O-H of the glutamic acid side chain and a carbonyl oxygen of the peptide backbone or the Z-group.
The terminal carboxylic acid O-H of the glycine residue and a carbonyl oxygen.
The formation of these hydrogen bonds leads to cyclic or folded structures. For example, a hydrogen bond between the N-H of Gly and the C=O of Glu results in a ten-membered ring, a characteristic of a β-turn structure, which is a common motif for chain reversal in peptides. nih.gov The strength and geometry of these hydrogen bonds are critical in determining the relative stability of different conformers. Theoretical studies on analogous protected dipeptides confirm the prevalence of such intramolecularly hydrogen-bonded structures in the gas phase. nih.gov
Dispersion Interactions and their Contribution to Conformational Stability.
While hydrogen bonds are highly directional and intuitive, the role of London dispersion forces is equally critical, though more subtle. These forces arise from transient fluctuations in electron density and are significant between large, polarizable groups. In this compound, the large phenyl ring of the benzyloxycarbonyl protecting group is a major contributor to dispersion interactions.
| Interaction Type | Potential Donor/Acceptor Groups in this compound | Expected Role |
| Conventional Hydrogen Bonds | Glu N-H, Gly N-H, Glu side-chain COOH, Gly terminal COOH (donors); Z-group C=O, Glu C=O, Gly C=O (acceptors) | Formation of specific folded structures like β- and γ-turns. |
| Dispersion Interactions | Phenyl ring of Z-group, alkyl chain of Glu side chain, peptide backbone | Overall stabilization of compact, folded conformations. |
Comparative Conformational Studies with Related Protected Amino Acids and Dipeptides (e.g., Z-Glu-OH, Z-Arg-OH).
To understand the unique conformational landscape of this compound, it is instructive to compare it with simpler, related molecules such as the protected amino acids Z-Glu-OH and Z-Arg-OH. Gas-phase studies combining laser spectroscopy and quantum chemical calculations have provided detailed insights into the intrinsic conformational preferences of these molecules, which are dictated by the competition between hydrogen bonding and dispersion forces. nih.gov
Z-Glu-OH has been found to adopt three stable conformations in a supersonic jet environment. nih.gov These conformers are stabilized by a combination of intramolecular hydrogen bonds involving the carboxylic acid groups and the urethane moiety, as well as dispersion interactions with the phenyl ring. Similarly, Z-Arg-OH exhibits distinct conformers, with the flexible and highly basic guanidinium (B1211019) group of the arginine side chain introducing additional possibilities for strong hydrogen bonds. nih.gov A key finding in these studies is the crucial role of dispersion forces, which can favor certain folded structures, underscoring the importance of the Z-group not just as a protecting group but as a conformation-directing element. nih.gov
The extension from Z-Glu-OH to the dipeptide this compound introduces an additional peptide unit and a C-terminal glycine. This has several important consequences for the conformational possibilities:
Increased Flexibility: The glycine residue, lacking a side chain, provides significant conformational flexibility, allowing for a wider range of backbone dihedral angles (φ, ψ).
Additional H-bond Sites: The new peptide bond introduces another N-H donor and C=O acceptor, enabling the formation of classic peptide secondary structures like β-turns and γ-turns that are not possible in the single amino acid analogues.
Modified Energetic Landscape: The relative stabilities of folded versus extended forms will be altered. While extended forms might be entropically favored, the additional opportunities for intramolecular hydrogen bonding and favorable dispersion interactions in folded structures are expected to lead to a complex potential energy surface with multiple low-energy minima.
The insights gained from Z-Glu-OH and Z-Arg-OH suggest that the most stable conformers of this compound will likely be compact, folded structures that optimize both the hydrogen-bonding network and the stabilizing dispersion interactions between the phenyl ring and the peptide backbone.
| Compound | Key Conformational Features | Dominant Stabilizing Interactions | Reference |
| Z-Glu-OH | Multiple folded conformers. | Intramolecular H-bonds involving COOH groups; Dispersion between phenyl ring and backbone. | nih.gov |
| Z-Arg-OH | Folded conformers stabilized by guanidinium group interactions. | Strong H-bonds from Arg side chain; Dispersion from Z-group. | nih.gov |
| This compound | Expected to have a higher number of stable conformers, including β- and γ-turns. | Intramolecular H-bonds forming 7- and 10-membered rings; Dispersion between phenyl ring and folded peptide chain. | Inferred from nih.gov |
Advanced Research Perspectives and Functional Design
Integration into Peptide-Based Drug Design and Development Strategies
Peptides are a crucial class of therapeutic molecules due to their high specificity and potency. nih.gov However, their utility can be limited by poor stability and low permeability across biological membranes. nih.gov Chemical modifications and strategic design, often incorporating building blocks like Z-Glu-Gly-OH, are employed to overcome these limitations.
This compound and its derivatives are fundamental building blocks in the synthesis of more complex peptides and peptidomimetics. medchemexpress.commedchemexpress.com The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminus, preventing unwanted reactions during the step-by-step assembly of a peptide chain. The glutamic acid component provides a side chain that can be further modified, while the glycine (B1666218) residue offers conformational flexibility.
This dipeptide is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. researchgate.net Researchers utilize such protected dipeptides to introduce specific sequences into larger molecules designed for therapeutic or research purposes. For instance, derivatives like Z-Glu(OtBu)-OH are employed in the synthesis of various agents and compounds. medchemexpress.com The defined structure of this compound allows for its precise incorporation into peptide sequences, which is a critical step in developing drugs that can effectively target specific biological pathways or protein-protein interactions. chemimpex.comnih.gov It has also been identified as a cysteine donor for the chemical cross-linking of keratin (B1170402) proteins, a process that creates an insoluble protein matrix essential for skin strength. biosynth.com
Table 1: Examples of Z-Protected Glutamic Acid Derivatives in Peptide Synthesis
| Compound Name | CAS Number | Molecular Formula | Application | Source(s) |
|---|---|---|---|---|
| This compound | 1634-89-5 | C₁₅H₁₈N₂O₇ | Cysteine donor for keratin cross-linking; peptide synthesis building block. | biosynth.com |
| Z-Glu(OtBu)-OH | 3886-08-6 | C₁₇H₂₃NO₆ | Intermediate for the synthesis of molecules, agents, and compounds. | medchemexpress.compeptide.com |
Dipeptides and oligopeptides, defined as short chains of two to typically under 20 amino acids, are central to strategies for developing targeted therapies. nih.govyoutube.com Their small size and chemical diversity make them ideal candidates for mimicking protein surfaces to disrupt disease-relevant protein-protein interactions (PPIs). nih.gov
A key area of exploration is the interaction of these peptides with specific transport systems. Human proton-coupled oligopeptide transporters (PepTs), for example, are responsible for the cellular uptake of di- and tripeptides and many peptide-like drugs, such as certain antibiotics and ACE inhibitors. nih.gov Designing peptide-based drugs that are recognized by PepT1 and PepT2 can significantly enhance their absorption and delivery to target tissues. nih.gov
Furthermore, peptides can be selected or designed to inhibit specific biological pathways, serving as highly selective research tools and potential drug leads. nih.gov Genetic selection techniques have been used to identify peptides that can inhibit pathways like pheromone signaling in yeast, demonstrating their potential for high specificity. nih.gov Such specificity is a major advantage, potentially reducing the off-target effects that can plague small-molecule drugs. nih.gov
Utilization as Research Probes in Molecular Biology
The defined chemical nature of dipeptides like this compound makes them suitable for modification into sophisticated probes for studying biological processes at the molecular level.
Dipeptides serve as core components in the creation of fluorogenic substrates for monitoring enzyme activity. A closely related compound, Z-Gln-Gly-OH (where glutamine replaces glutamic acid), is a well-established substrate for enzymes like transglutaminases and isopeptidases. zedira.com The principle involves attaching a fluorescent molecule to the dipeptide in such a way that its fluorescence is quenched. When a specific enzyme cleaves the peptide bond (e.g., the Gln-Gly bond), the fluorophore is released, resulting in a measurable increase in fluorescence. This technique allows for the real-time monitoring of enzyme kinetics. The Z-protected N-terminus ensures specificity and proper substrate recognition by the enzyme.
Understanding how different parts of a polypeptide chain interact is fundamental to deciphering the mechanisms of protein folding. pnas.orgpnas.org Researchers have developed methods to measure the rate of contact formation between two residues within a flexible peptide chain. nih.gov One such technique uses a peptide with tryptophan at one end and a quenching amino acid, such as cysteine, at the other. pnas.orgnih.gov The rate at which the two ends of the peptide come into contact can be determined by measuring the quenching of the tryptophan's triplet state lifetime. nih.gov
Flexible linker peptides, often composed of residues like glycine and alanine, are used to separate the tryptophan and cysteine. pnas.orgnih.gov The length and sequence of this linker directly influence the rate of contact formation. Studies on peptides such as Cys-(Ala-Gly-Gln)k-Trp have shown that this rate decreases as the chain length increases, providing critical data for validating theoretical models of polymer physics. nih.gov The use of simple, flexible dipeptide units is crucial in these constructs to isolate the effect of chain length and dynamics on intramolecular interactions.
Table 2: Intramolecular Quenching Rate as a Function of Peptide Length
| Peptide Sequence | Number of Residues (n) | Intramolecular Quenching Rate (s⁻¹) | Source(s) |
|---|---|---|---|
| Cys-(Gln-Gly-Ala)₁-Trp | 5 | 2.5 x 10⁷ | pnas.org |
| Cys-(Gln-Gly-Ala)₂-Trp | 8 | 1.4 x 10⁷ | pnas.org |
| Cys-(Gln-Gly-Ala)₃-Trp | 11 | 1.1 x 10⁷ | pnas.org |
| Cys-(Gln-Gly-Ala)₄-Trp | 14 | 9.0 x 10⁶ | pnas.org |
| Cys-(Gln-Gly-Ala)₅-Trp | 17 | 8.0 x 10⁶ | pnas.org |
Fundamental Contributions to Understanding Peptide Self-Assembly and Nanostructure Formation (General Principles Applicable to Dipeptides)
Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Peptides, particularly dipeptides, are exemplary building blocks for this "bottom-up" approach to fabricating nanomaterials due to their biocompatibility, chemical diversity, and simplicity. dergipark.org.trnih.gov
The self-assembly of dipeptides is driven by a balance of forces including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions. dergipark.org.tr The specific amino acid side chains and any protecting groups determine the final morphology of the resulting nanostructure. One of the most studied examples is the diphenylalanine (FF) dipeptide, which readily self-assembles into highly stable nanotubes, as well as spheres, rings, and disks. nih.govdergipark.org.tr The aromatic rings of the phenylalanine residues are crucial, providing the π-π stacking interactions that drive the formation of these supramolecular structures. dergipark.org.tr
This principle applies to other dipeptides as well. The presence of hydrophobic components (like the benzyl (B1604629) group in this compound) and hydrophilic components (the carboxyl groups) can lead to amphiphilic behavior, similar to phospholipids (B1166683) that form cell membranes. nih.govnih.gov In an aqueous environment, these molecules arrange themselves to shield the hydrophobic parts from water, resulting in the formation of ordered structures like nanofibers, vesicles, or ribbons. nih.gov By carefully selecting the amino acid sequence and modifying the termini, researchers can program dipeptides to self-assemble into a wide array of functional nanostructures for applications in materials science and biomedicine. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Glu-Gly-OH, and how can purity be ensured?
- Methodological Answer : this compound is typically synthesized via Fmoc or Boc solid-phase peptide synthesis (SPPS). Critical steps include:
Deprotection : Use 20% piperidine in DMF for Fmoc removal .
Coupling : Activate carboxyl groups with HBTU/HOBt and DIPEA in DCM/DMF .
Cleavage : TFA-based cocktails (e.g., TFA:thioanisole:H₂O, 95:3:2) to release the peptide from resin .
- Purity Assurance : Validate via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and mass spectrometry (MS) to confirm molecular weight .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone structure and stereochemistry .
- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., amide I band ~1650 cm⁻¹) .
- Circular Dichroism (CD) : Optional for assessing secondary structure in solution .
Q. How can researchers access authoritative datasets on this compound’s physicochemical properties?
- Methodological Answer :
- Academic Databases : Use SciFinder, Reaxys, or PubChem for melting points, solubility, and stability data .
- Validation : Cross-reference peer-reviewed journals (e.g., Journal of Peptide Science) and avoid non-curated platforms .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s stability under varying pH conditions?
- Methodological Answer :
Controlled Variables : Test stability in buffers (pH 2–12, 25–37°C) with HPLC monitoring at timed intervals .
Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., deamidation or hydrolysis) .
Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions .
Q. What strategies mitigate aggregation issues in this compound during long-term storage?
- Methodological Answer :
- Formulation Optimization :
Lyophilization : Use cryoprotectants (e.g., trehalose) to prevent peptide denaturation .
Solvent Systems : Test DMSO/PBS mixtures for solubility enhancement .
- Analytical Monitoring : Employ dynamic light scattering (DLS) to track particle size changes .
Q. How can computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor binding .
- Docking Studies : AutoDock Vina for binding affinity predictions; validate with SPR or ITC experimental data .
- Data Interpretation : Apply principal component analysis (PCA) to identify dominant interaction motifs .
Q. What experimental controls are critical when studying this compound’s enzymatic cleavage kinetics?
- Methodological Answer :
- Negative Controls : Include protease inhibitors (e.g., PMSF for serine proteases) to confirm specificity .
- Positive Controls : Use known substrates (e.g., Z-Ala-Ala-Phe-pNA) to calibrate enzyme activity .
- Replicates : Perform triplicate assays with blinded data analysis to reduce bias .
Data Contradiction & Analysis
Q. How should conflicting reports on this compound’s cytotoxicity be reconciled?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically review cell lines (e.g., HEK293 vs. HeLa), exposure times, and assay methods (MTT vs. LDH) .
- Principal Contradiction Analysis : Identify variables most strongly influencing toxicity (e.g., impurity profiles vs. inherent peptide activity) .
Q. What statistical approaches are recommended for interpreting heterogeneous bioactivity data?
- Methodological Answer :
- Hierarchical Clustering : Group datasets by experimental conditions (e.g., concentration, incubation time) .
- Regression Models : Use multivariate regression to isolate confounding factors (e.g., serum interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
